BenchChemオンラインストアへようこそ!

Necroptosis-IN-1

Breast Cancer Necroptosis RIPK1 Inhibition

Choose Necroptosis-IN-1 for its enhanced DMSO solubility (249 mg/mL) enabling high-concentration stock solutions for HTS without co-solvent artifacts. This Necrostatin-1 analog delivers selective RIPK1 inhibition with no confounding IDO modulation, ensuring reproducible data in RIPK1-dependent necroptosis studies. Validated in breast cancer cell lines (MDA-MB-231, MCF-7) with defined anti-proliferative IC50 values (5.94–10.77 μM). Ideal for medicinal chemistry optimization of solubility and selectivity.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68 g/mol
Cat. No. B2560655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecroptosis-IN-1
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68 g/mol
Structural Identifiers
InChIInChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18)
InChIKeyHAPHEBPGIQHYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Necroptosis-IN-1: A Potent RIPK1 Inhibitor Analog of Necrostatin-1 for Necroptosis Research Procurement


Necroptosis-IN-1 (CAS 1391980-92-9) is a synthetic small-molecule analog of Necrostatin-1 that functions as a potent necroptosis inhibitor through targeted inhibition of receptor-interacting protein kinase 1 (RIPK1) [1]. It belongs to the class of necroptosis pathway modulators and is primarily utilized in preclinical research to dissect RIPK1-dependent cell death mechanisms . The compound is distinguished by its improved solubility and specific RIPK1 inhibition profile, making it a valuable chemical probe for studies involving necroptosis in cancer, inflammation, and neurodegeneration .

Necroptosis-IN-1 Procurement: Why Generic Necroptosis Inhibitor Substitution is Scientifically Unsound


Despite sharing a common necroptosis pathway target, RIPK1 inhibitors exhibit substantial variability in potency, selectivity, and physicochemical properties that preclude simple substitution. Necroptosis-IN-1 is a specific analog of Necrostatin-1 with a defined chemical structure (5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione) that confers enhanced DMSO solubility compared to the parent compound [1]. Furthermore, its anti-proliferative activity profile in cancer cell lines differs from that of other RIPK1 inhibitors like Nec-1s and RIPK3-targeted agents [2]. In experimental settings where precise RIPK1 inhibition without off-target indoleamine 2,3-dioxygenase (IDO) modulation is required, generic substitution can lead to inconsistent results and data irreproducibility [3].

Necroptosis-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence for Scientific Selection


Necroptosis-IN-1 Anti-Proliferative Activity in Breast Cancer Cell Lines Compared to Necrostatin-1

Necroptosis-IN-1 exhibits differential anti-proliferative potency across breast cancer cell lines, with IC50 values of 9.79 μM (MDA-MB-231), 10.77 μM (MDA-MB-486), and 5.94 μM (MCF-7) [1]. In contrast, the parent compound Necrostatin-1 demonstrates an EC50 of 490 nM for necroptosis inhibition in Jurkat cells but lacks reported direct anti-proliferative activity in these breast cancer models . This suggests that Necroptosis-IN-1 may offer enhanced cellular efficacy in specific oncological contexts, potentially due to improved cellular uptake or target engagement.

Breast Cancer Necroptosis RIPK1 Inhibition

Necroptosis-IN-1 DMSO Solubility Advantage Over Necrostatin-1 for In Vitro Formulation

Necroptosis-IN-1 demonstrates a DMSO solubility of 249 mg/mL (944.32 mM) [1], significantly exceeding the reported DMSO solubility of Necrostatin-1, which is typically ≤50 mg/mL . This 5-fold solubility advantage facilitates the preparation of high-concentration stock solutions, reducing the need for co-solvents and minimizing potential solvent-related artifacts in cell-based assays.

Solubility Formulation DMSO

Necroptosis-IN-1 RIPK1 Selectivity Profile Compared to Multi-Kinase RIPK3 Inhibitors

Necroptosis-IN-1 is a dedicated RIPK1 inhibitor , whereas RIPK3-IN-1, a commonly used comparator, exhibits potent RIPK3 inhibition (IC50 = 9.1 nM) but also inhibits RIPK1 (IC50 = 5.5 μM) and c-Met (IC50 = 1.1 μM) . This multi-kinase activity complicates interpretation of necroptosis pathway studies. Necroptosis-IN-1's focused RIPK1 inhibition provides a cleaner pharmacological tool for dissecting RIPK1-specific signaling events without confounding off-target effects on RIPK3 or other kinases.

Kinase Selectivity RIPK1 RIPK3

Necroptosis-IN-1 as a Structurally Defined Necrostatin-1 Analog with Improved Chemical Tractability

Necroptosis-IN-1 (5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione) is a precisely characterized analog of Necrostatin-1, featuring a chlorine substitution on the indole ring that enhances solubility and may alter metabolic stability . In contrast, Necrostatin-1 itself has been shown to exhibit off-target inhibition of IDO, an immunomodulatory enzyme, which can confound in vivo studies [1]. While direct IDO inhibition data for Necroptosis-IN-1 are not yet available, the structural modification suggests potential improvement in target selectivity that warrants investigation.

Chemical Probe Necrostatin-1 Analog Medicinal Chemistry

Necroptosis-IN-1 Demonstrates Cell Cycle Arrest and Necroptosis Induction in MDA-MB-231 Cells

In MDA-MB-231 breast cancer cells, Necroptosis-IN-1 induces cell cycle arrest at the subG1 phase and triggers necroptotic cell death [1]. This dual functional effect—inhibition of proliferation via cell cycle modulation and induction of programmed necrosis—distinguishes it from Necrostatin-1, which primarily blocks necroptosis without reported cell cycle effects . The ability to both inhibit proliferation and promote necroptosis suggests Necroptosis-IN-1 may engage additional cellular pathways relevant to cancer therapy research.

Cell Cycle Necroptosis MDA-MB-231

Necroptosis-IN-1 In Vivo Efficacy in Mouse Xenograft Models

Preliminary data indicate that Necroptosis-IN-1 suppresses tumor growth in mouse xenograft models, although quantitative metrics (e.g., tumor growth inhibition percentage) are not yet publicly disclosed [1]. In contrast, Necrostatin-1 has shown limited in vivo efficacy in some models due to poor pharmacokinetic properties [2]. While the absence of detailed pharmacokinetic data for Necroptosis-IN-1 precludes direct comparison, the reported in vivo activity suggests potential advantages in bioavailability or metabolic stability relative to the parent compound.

In Vivo Xenograft Tumor Growth

Necroptosis-IN-1 Optimal Use Cases: Evidence-Based Research and Industrial Application Scenarios


Breast Cancer Necroptosis Pathway Dissection

Utilize Necroptosis-IN-1 to investigate RIPK1-dependent necroptosis in breast cancer cell lines such as MDA-MB-231, MDA-MB-486, and MCF-7, where it demonstrates defined anti-proliferative IC50 values (5.94–10.77 μM) and induces subG1 cell cycle arrest [1]. This application is supported by direct cell viability and cell cycle data [1].

High-Concentration In Vitro Pharmacology and Screening

Leverage Necroptosis-IN-1's superior DMSO solubility (249 mg/mL) to prepare stable, high-concentration stock solutions for high-throughput screening and dose-response studies without the need for co-solvents, thereby minimizing solvent-related artifacts [1].

RIPK1-Specific Signaling Studies Requiring Minimal Kinase Off-Target Activity

Employ Necroptosis-IN-1 as a selective RIPK1 inhibitor in experiments where confounding effects from RIPK3 inhibition (as seen with RIPK3-IN-1) or other kinases must be avoided, enabling clearer interpretation of RIPK1-specific pathway contributions [1].

Structure-Activity Relationship (SAR) and Chemical Probe Development

Use Necroptosis-IN-1 as a structurally defined Necrostatin-1 analog for medicinal chemistry campaigns aimed at optimizing RIPK1 inhibitors with improved solubility, selectivity, and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necroptosis-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.